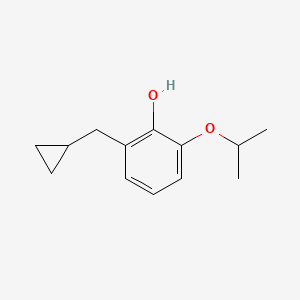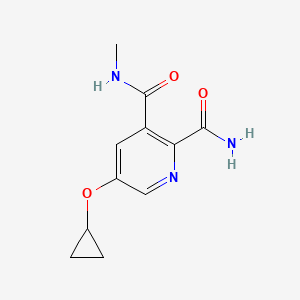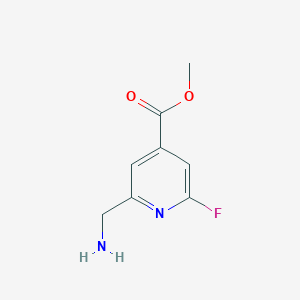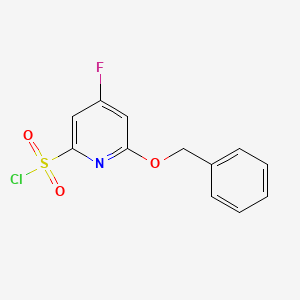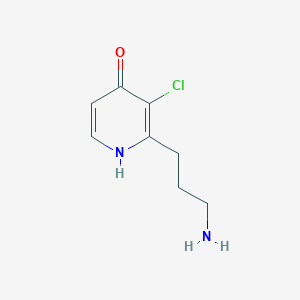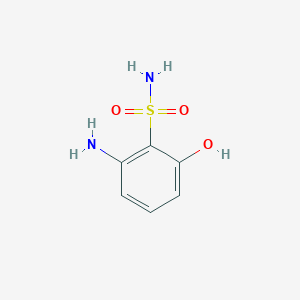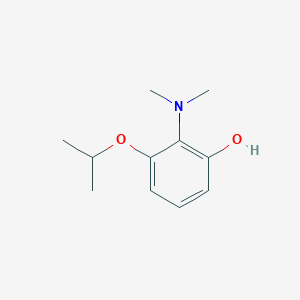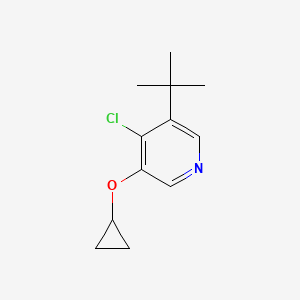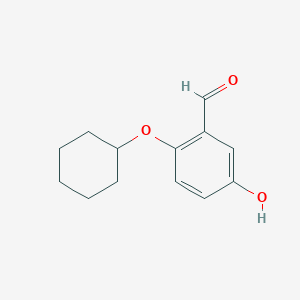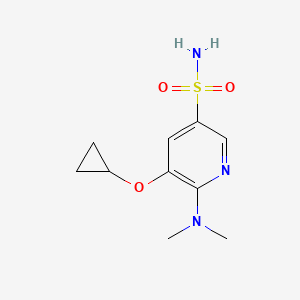
4-(Cyclohexylmethyl)-2-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylmethyl)-2-(methylthio)phenol is an organic compound with a complex structure that includes a phenol group, a cyclohexylmethyl group, and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethyl)-2-(methylthio)phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of 4-hydroxy-2-(methylthio)benzaldehyde with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylmethyl)-2-(methylthio)phenol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexylmethyl-2-(methylthio)cyclohexanol using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexylmethyl-2-(methylthio)cyclohexanol.
Substitution: Nitro derivatives, halogenated derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclohexylmethyl)-2-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylmethyl)-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, while the cyclohexylmethyl and methylthio groups can influence the compound’s hydrophobicity and overall molecular conformation.
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylthio)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic.
4-(Cyclohexylmethyl)phenol: Lacks the methylthio group, affecting its reactivity and potential biological activity.
2-(Methylthio)phenol: Lacks the cyclohexylmethyl group, influencing its solubility and chemical properties.
Uniqueness
4-(Cyclohexylmethyl)-2-(methylthio)phenol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of structure-activity relationships in medicinal chemistry.
Propiedades
Fórmula molecular |
C14H20OS |
|---|---|
Peso molecular |
236.37 g/mol |
Nombre IUPAC |
4-(cyclohexylmethyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C14H20OS/c1-16-14-10-12(7-8-13(14)15)9-11-5-3-2-4-6-11/h7-8,10-11,15H,2-6,9H2,1H3 |
Clave InChI |
NRGXGKBJDQQMBY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)CC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


